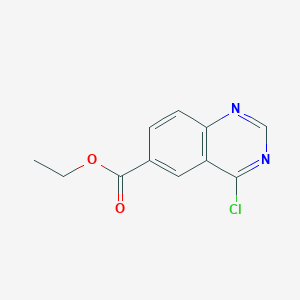

Ethyl 4-chloroquinazoline-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-chloroquinazoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)10(12)14-6-13-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKCJHRCXSXELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438601 | |

| Record name | Ethyl 4-chloroquinazoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155960-94-4 | |

| Record name | Ethyl 4-chloro-6-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155960-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloroquinazoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations

Formation of the Quinazoline (B50416) Core

The construction of the quinazoline ring system can be accomplished through various methods. One common approach involves the cyclization of N-acylanthranilic acid derivatives. For instance, 4-hydroxyquinazoline (B93491) can be synthesized from isatoic anhydride (B1165640) and triethyl orthoformate. chemicalbook.com A similar strategy can be adapted for the synthesis of 4-hydroxyquinazoline-6-carboxylic acid.

Chlorination of the 4-Hydroxy Intermediate

The hydroxyl group at the 4-position of the quinazolinone ring can be converted to a chloro group using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction is a key step in activating the quinazoline ring for subsequent nucleophilic substitution reactions.

Esterification of the Carboxylic Acid

The final step involves the esterification of the carboxylic acid group at the 6-position. This can be achieved through a Fischer esterification reaction, where the carboxylic acid is treated with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts with ethanol to form the ethyl ester. dergipark.org.tr

Reactivity of the Chloro Group

The chlorine atom at the 4-position of Ethyl 4-chloroquinazoline-6-carboxylate is a good leaving group, making this position susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide variety of functional groups at this position, further diversifying the chemical space accessible from this intermediate. wikipedia.org

Advanced Spectroscopic and Computational Analysis in Research

Spectroscopic Characterization

The structural elucidation of Ethyl 4-chloroquinazoline-6-carboxylate and its derivatives relies heavily on modern spectroscopic techniques.

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the molecule. In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons on the quinazoline (B50416) ring, as well as the ethyl group protons (a quartet and a triplet). The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and carboxylate groups. For related quinazoline derivatives, aromatic protons typically appear in the range of 7.0-9.0 ppm. rsc.org

The ¹³C NMR spectrum would show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinazoline ring. The carbon bearing the chlorine atom would exhibit a characteristic downfield shift. rsc.org

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=N stretching of the pyrimidine (B1678525) ring, C-Cl stretching, and aromatic C-H and C=C stretching vibrations. acs.orgresearchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with fragment ions resulting from the loss of specific groups, such as the ethoxy or chloro substituents.

Molecular Modeling and Computational Chemistry

Computational methods are increasingly used to understand the structural and electronic properties of quinazoline derivatives and to predict their reactivity and biological activity.

The conformational flexibility of this compound primarily revolves around the orientation of the ethyl carboxylate group at the 6-position. Molecular modeling techniques, such as Density Functional Theory (DFT), can be employed to investigate the conformational landscape of the molecule. nih.govnih.gov

A study on the crystal structure and DFT of a related compound, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, revealed an essentially planar molecular structure stabilized by an intramolecular C-H···O hydrogen bond. nih.govresearchgate.net This interaction prevents the free rotation of the ethyl acetate (B1210297) group. A similar planarity and intramolecular interaction might be expected for this compound, influencing its packing in the solid state and its interaction with biological targets.

Computational studies can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is valuable for predicting the sites of electrophilic and nucleophilic attack and for understanding the molecule's potential as an inhibitor of biological targets like efflux pumps. nih.gov

Table 2: Selected Bond Lengths and Angles from a DFT Study of a Related Quinoline (B57606) Derivative

| Parameter | Bond Length (Å) / Angle (°) |

| C-Cl | 1.74 |

| C=O | 1.21 |

| C-O (ester) | 1.35 |

| C-O-C (ester) | 116.5 |

| Dihedral Angle (Quinoline ring - Ester) | 5.02 |

| Data based on a study of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, which serves as a model for the conformational behavior of the title compound. nih.govresearchgate.net |

Conclusion

Role of Quinazoline (B50416) Scaffold in Medicinal Chemistry

The quinazoline nucleus, formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the development of biologically active compounds. nih.govmdpi.com Its structural features allow for versatile modifications, making it an attractive scaffold for drug discovery. nih.gov The therapeutic significance of quinazoline derivatives is vast, with applications as anticancer, anti-inflammatory, antibacterial, and antihypertensive agents, among others. mdpi.comekb.eg The ability to easily synthesize and functionalize the quinazoline core has contributed to its prominence in medicinal chemistry. nih.gov

The structure-activity relationship of quinazoline derivatives is heavily influenced by the nature and position of substituents on both the benzene and pyrimidine rings. mdpi.com This allows for the fine-tuning of their biological activity, a critical aspect in the design of targeted therapies. mdpi.com Several FDA-approved drugs, such as Gefitinib (B1684475), Erlotinib, and Lapatinib, are based on the quinazoline scaffold and are used in cancer therapy, highlighting the clinical importance of this heterocyclic system. mdpi.comnih.gov

Design and Development of Novel Drug Candidates based on Quinazoline Derivatives

The design of novel drug candidates based on the quinazoline scaffold is an active area of research, particularly in the field of oncology. researchgate.netnih.gov The strategy often involves the synthesis of new derivatives with modified substituents to enhance their potency and selectivity for specific biological targets. nih.gov For instance, the development of inhibitors targeting receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR has been a major focus, as these are often overexpressed in various cancers. mdpi.com

Researchers employ various strategies, including structure-based drug design and the hybridization of the quinazoline moiety with other pharmacologically active molecules, to create novel compounds with improved therapeutic profiles. mdpi.comnih.gov These efforts have led to the discovery of numerous quinazoline derivatives with promising preclinical and clinical activity. nih.gov The continuous exploration of this scaffold is driven by the need for more effective and safer drugs to combat complex diseases like cancer. ekb.eg

Therapeutic Applications and Biological Activities of Quinazoline Analogues

Quinazoline analogues have demonstrated a wide array of therapeutic applications, with their anticancer and antitumor properties being the most extensively studied. nih.govfrontiersin.org

Anticancer and Antitumor Agents

The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents. mdpi.comnih.gov Many derivatives have shown significant therapeutic efficacy against various solid tumors. frontiersin.org The anticancer activity of quinazoline-based compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis. mdpi.com

A significant number of quinazoline derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov EGFR is a key regulator of cell growth and is often overexpressed or mutated in various cancers, making it an attractive target for cancer therapy. nih.gov The 4-anilinoquinazoline (B1210976) scaffold has been identified as a crucial structural element for mimicking the binding of ATP to the EGFR kinase domain, thereby inhibiting its activity. ugr.es

First-generation EGFR inhibitors like gefitinib and erlotinib, which are based on the quinazoline structure, have been approved for the treatment of non-small cell lung cancer (NSCLC). mdpi.comrsc.org However, the emergence of drug resistance has prompted the development of subsequent generations of inhibitors with improved efficacy against mutated forms of EGFR. ugr.es Research in this area continues to focus on designing novel quinazoline derivatives with enhanced potency and selectivity for EGFR, as well as the ability to overcome resistance mechanisms. nih.gov

P21-activated kinase 4 (PAK4) is another important target in cancer therapy, and quinazoline derivatives have been investigated as potential inhibitors. acs.org PAK4 is a serine/threonine protein kinase that plays a role in cancer cell migration, invasion, and resistance to therapy. acs.orgnih.gov Structure-based drug design has been employed to develop novel 4-aminoquinazoline-2-carboxamide derivatives as potent and selective PAK4 inhibitors. acs.org Some of these compounds have shown the ability to block PAK4-mediated signaling pathways and inhibit the metastatic potential of cancer cells. acs.org The inhibition of PAK4 by quinazoline-based compounds represents a promising strategy for the treatment of various cancers, and may also enhance the efficacy of immunotherapy. nih.gov

The cytotoxic effects of numerous quinazoline derivatives have been evaluated against a panel of human cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). nih.govrsc.org These in vitro studies are crucial for the initial screening and identification of compounds with potential anticancer activity.

For instance, certain morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against A549, MCF-7, and SHSY-5Y cancer cell lines, with some compounds showing IC50 values in the low micromolar range. rsc.org Similarly, various quinazolinone derivatives have been tested for their cytotoxicity against HepG-2 and MCF-7 cell lines, with some exhibiting promising results. researchgate.netvjs.ac.vn The antiproliferative activity of newly synthesized quinazoline derivatives is often compared to standard anticancer drugs to assess their potential. mdpi.com These studies provide valuable data on the structure-activity relationships of these compounds and guide the further development of more potent and selective anticancer agents. nih.gov

| Compound Type | Cell Line | Activity | Reference |

| Morpholine substituted quinazoline derivatives | A549, MCF-7, SHSY-5Y | Significant cytotoxic activity | rsc.org |

| Quinazolinone derivatives | HepG-2, MCF-7 | Cytotoxic effects | researchgate.netvjs.ac.vn |

| Novel quinazoline derivatives | MGC-803, MCF-7, PC-9, A549, H1975 | Low micromolar cytotoxicity | mdpi.com |

| Quinazoline-azole hybrids | MCF-7, A549 | Potential anticancer molecules | nih.gov |

| Amide derivatives of quinazoline-1,2,4-thiadiazoles | MCF-7, A549, Colo-205, A2780 | Superior activity to positive control | nih.gov |

| Quinazolin-4(3H)-ones | HepG-2, HCT116, MCF-7 | Antiproliferative activity | nih.gov |

Antimicrobial Activities

Quinazoline derivatives have demonstrated notable antimicrobial properties, including antibacterial, antifungal, and antiviral activities. mdpi.comnih.govrphsonline.com The structural features of these compounds, such as substitutions at various positions on the quinazoline ring, can significantly influence their antimicrobial efficacy. nih.gov

Evaluation against Gram-Negative Bacteria (e.g., Xanthomonas axonopodis pv. citri)

Xanthomonas axonopodis pv. citri (Xac) is a Gram-negative bacterium responsible for citrus canker, a disease that adversely affects the yield and quality of citrus crops. mdpi.com Research has focused on developing effective bactericides against this pathogen.

In one study, a series of quinazoline derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety were synthesized and evaluated for their antibacterial effects against Xac. cornell.edunih.gov Several of these compounds (specifically, 6d–6i , 6m–6r , and 6u–6x ) exhibited significant antibacterial activity, with EC₅₀ values ranging from 14.42 to 38.91 μg/mL. cornell.edunih.gov This was notably better than the commercial bactericide bismerthiazol (B1226852), which had an EC₅₀ of 39.86 μg/mL. cornell.edunih.gov

Another study investigated disulfide derivatives inspired by allicin, a compound found in garlic. mdpi.com The compound 2-(butyldisulfanyl) quinazolin-4(3H)-one showed remarkable activity against Xac in vitro, with an EC₅₀ of 2.6 μg/mL, far surpassing the positive controls thiodiazole-copper (57 μg/mL) and bismerthiazol (68 μg/mL). mdpi.com This compound was found to inhibit biofilm formation, increase reactive oxygen species, and damage the bacterial cell structure. mdpi.com

**Table 1: Antibacterial Activity of Quinazoline Derivatives against *Xanthomonas axonopodis pv. citri***

| Compound/Derivative | Type | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Quinazoline-1,3,4-oxadiazole derivatives (6d–6i, 6m–6r, 6u–6x) | Synthetic Derivative | 14.42 - 38.91 | cornell.edunih.gov |

| 2-(butyldisulfanyl) quinazolin-4(3H)-one | Synthetic Derivative | 2.6 | mdpi.com |

| Bismerthiazol | Commercial Bactericide | 39.86 | cornell.edunih.gov |

| Thiodiazole-copper | Commercial Bactericide | 57 | mdpi.com |

Antifungal Effects on Plant Pathogenic Fungi (e.g., Gibberella zeae)

Gibberella zeae (also known as Fusarium graminearum) is a significant plant pathogenic fungus. researchgate.net Novel quinazolinone derivatives have been synthesized and tested for their antifungal properties against a range of plant pathogenic fungi. researchgate.net

In a study, one such derivative, compound 7a , demonstrated significant inhibitory effects on Fusarium graminearum with an EC₅₀ of 12.727 mg/L. researchgate.net This activity was superior to that of the commercial fungicide chlorothalonil (B1668833) (EC₅₀ of 14.323 mg/L). researchgate.net Another study highlighted a 4-aniloquinazoline derivative with 4-bromo and 3-nitro substitutions (compound 2(S2) ) which showed potent antifungal activity (90% inhibition) against Fusarium moniliforme, comparable to the standard drug Griseofulvin. bepls.com

Anti-inflammatory Agents

Quinazoline derivatives have been extensively investigated for their anti-inflammatory potential. mdpi.comencyclopedia.pub They have been shown to inhibit the production of pro-inflammatory cytokines and show efficacy in preclinical models of inflammatory diseases. nih.govnih.gov

Inhibition of Inflammatory Cytokines (e.g., TNF-α, IL-6)

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines involved in various inflammatory conditions. nih.govnih.gov Several studies have demonstrated the ability of quinazoline derivatives to inhibit the release of these cytokines.

One study synthesized thirty-three 4-amino quinazoline derivatives and screened them for anti-inflammatory activity in lipopolysaccharide (LPS)-induced macrophages. nih.gov The most potent compounds, 6h , 6m , 6p , and 6q , exhibited dose-dependent inhibition of LPS-induced TNF-α and IL-6 release. nih.gov Another study focused on a novel quinazoline derivative, SH-340 , which was found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in human primary keratinocytes. nih.gov Furthermore, 6-Arylbenzimidazo[1,2-c]quinazoline derivatives were evaluated as inhibitors of LPS-induced TNF-α secretion, with 6-Phenyl-benzimidazo[1,2-c]quinazoline (coded as Gl) being the most potent inhibitor. nih.gov

Table 2: Inhibition of Inflammatory Cytokines by Quinazoline Derivatives

| Compound/Derivative | Cytokine(s) Inhibited | Cell/Model System | Reference |

|---|---|---|---|

| 4-amino quinazolines (6h, 6m, 6p, 6q) | TNF-α, IL-6 | LPS-induced macrophages | nih.gov |

| SH-340 | TNF-α, IL-6 | Human primary keratinocytes | nih.gov |

| 6-Phenyl-benzimidazo[1,2-c]quinazoline (Gl) | TNF-α | LPS-induced HL-60 cells | nih.gov |

Preclinical Models of Acute Lung Injury

Acute lung injury (ALI) is a severe inflammatory condition of the lungs. The anti-inflammatory properties of quinazoline derivatives make them promising candidates for ALI treatment.

In a study using a rat model of LPS-induced ALI, pretreatment with the quinazoline derivatives 6m and 6q significantly alleviated lung histopathological changes, reduced inflammatory cell infiltration, and decreased the mRNA expression of inflammatory cytokines. nih.gov These findings suggest that these compounds suppress the inflammatory response in vivo, indicating their potential as therapeutic agents for ALI. nih.gov

Antihypertensive Agents

Quinazoline derivatives are well-known for their antihypertensive properties, with several marketed drugs like Prazosin (B1663645) and Doxazosin belonging to this class. japsonline.comresearchgate.net Research continues to explore new derivatives with improved efficacy.

A study on novel substituted quinazolin-4(3H)-one derivatives identified seven compounds (2a, 2c, 4a, 4d, 5d, 6a & 6b ) that demonstrated a hypotensive effect and induced bradycardia, showing better activity than the reference drug Prazosin. researchgate.netnih.gov Another study synthesized a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines. nih.gov In conscious spontaneously hypertensive rats, two of these compounds were found to be more efficacious antihypertensive agents than prazosin at higher doses. nih.gov Furthermore, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives were synthesized and evaluated for their antihypertensive activity, with compound 20 (N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide) emerging as the most potent in the series. tandfonline.com

Table 3: Antihypertensive Activity of Quinazoline Derivatives

| Compound/Derivative | Activity Profile | Reference |

|---|---|---|

| Substituted quinazolin-4(3H)-ones (2a, 2c, 4a, 4d, 5d, 6a & 6b) | Hypotensive effect, bradycardia; better activity than Prazosin | researchgate.netnih.gov |

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | More efficacious than Prazosin at higher doses | nih.gov |

| N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide (20) | Most potent in its series | tandfonline.com |

Anticonvulsant Activity

The quinazoline core is a recognized pharmacophore in the development of anticonvulsant agents. innovareacademics.in Historically, compounds like methaqualone, a quinazolinone derivative, have exhibited sedative-hypnotic and anticonvulsant properties. scispace.com Research has shown that modifications to the quinazoline structure, such as the introduction of a chloro group, can significantly influence anticonvulsant potency. innovareacademics.in For instance, certain 7-chloro-2-phenyl-4H-benzo[d] innovareacademics.inscispace.comoxazin-4-one derivatives have demonstrated protection against maximal electroshock (MES)-induced seizures. innovareacademics.in The substitution at the 3rd position of the quinazoline ring with amine or thiourea (B124793) moieties has also been identified as crucial for both CNS depressant and anticonvulsant activities. innovareacademics.in While these findings highlight the potential of the quinazoline scaffold, no specific studies have been published detailing the anticonvulsant effects of this compound itself.

Antiparasitic and Antimalarial Properties

The quinoline (B57606) and quinazoline scaffolds are of significant interest in the design of antiparasitic and antimalarial drugs. Molecular docking studies of related quinoline derivatives, such as 2-Aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylates, have been conducted to evaluate their potential as antimalarial agents by targeting enzymes like farnesyltransferase (FTase). researchgate.net For example, the ligand Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate has shown interaction with the FTase receptor with a binding energy of -10.11 kcal/mol. researchgate.net However, direct experimental evidence of the antiparasitic or antimalarial activity of this compound is not available in the current body of scientific literature.

Antidiabetic Agents

Quinazoline derivatives have been explored for their potential as antidiabetic agents. Studies on 2,3-dihydroquinazolin-4(1H)-ones have shown that these compounds can exhibit α-glucosidase inhibitory activity, which is a mechanism for controlling blood sugar levels. nih.gov For instance, certain synthesized dihydroquinazolinone derivatives have demonstrated potent α-glucosidase inhibition, with some showing stronger activity than the standard drug acarbose. nih.gov Some derivatives also showed a reduction in cholesterol and triglyceride levels in animal models. nih.gov Despite the promising results for the broader class of compounds, there is no specific research linking this compound to antidiabetic properties.

Antioxidant Activity

The antioxidant potential of various quinazolinone derivatives has been a subject of investigation. nih.gov Studies on 2-substituted quinazolin-4(3H)-ones have explored their ability to scavenge free radicals, with the nature and position of substituents on the phenyl ring playing a crucial role in their activity. nih.gov For example, the presence of hydroxyl groups, particularly in ortho or para positions, can enhance antioxidant capacity. nih.gov An additional ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been shown to increase antioxidant potency. nih.gov While the general antioxidant properties of the quinazoline class are recognized, specific data on the antioxidant activity of this compound is absent from published research.

CNS Depressant Activity

The quinazoline nucleus is a well-established scaffold for compounds with central nervous system (CNS) depressant activity. innovareacademics.inscispace.comnih.gov Research on various quinazoline derivatives has demonstrated their potential as sedative-hypnotic agents. scispace.comnih.govresearchgate.net For example, a series of 7-chloro-3-[substituted (amino/phenylamino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives exhibited significant CNS depressant activity. innovareacademics.in The substitution at the 3rd position of the quinazoline ring is considered essential for this activity. innovareacademics.in However, no specific studies have been conducted to evaluate the CNS depressant effects of this compound.

Mechanisms of Biological Action

Investigation of Molecular Targets and Pathways

The mechanisms of action for the diverse biological effects of quinazoline derivatives are varied and depend on their specific structural features. For instance, the anticancer effects of some quinazoline derivatives are attributed to their ability to inhibit tyrosine kinases like EGFR and HER2. nih.gov In the context of anticonvulsant activity, molecular docking studies have suggested that some quinazoline analogues may interact with targets such as the GABA-A receptor. researchgate.net For antimalarial action, the inhibition of enzymes like farnesyltransferase is a proposed mechanism for some quinoline derivatives. researchgate.net

Despite these insights into the broader class of quinazolines, the specific molecular targets and biological pathways that would be modulated by this compound remain uninvestigated. Molecular docking studies, a common tool to predict the binding of a ligand to a receptor, have been performed on various quinazoline derivatives to elucidate their potential mechanisms of action. researchgate.netjournalgrid.comnih.gov However, no such studies specifically focusing on this compound and its interaction with pharmacological targets have been published. Therefore, any discussion on its mechanism of action would be purely speculative at this point.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Acetylcholinesterase)

The quinazoline scaffold is a prominent structure in medicinal chemistry, recognized for its role in the development of various enzyme inhibitors. While direct enzyme inhibition studies on this compound are not extensively documented in publicly available research, the inhibitory potential of this compound can be inferred from the activities of structurally related quinazoline and quinazolinone derivatives against key enzymes such as carbonic anhydrase and acetylcholinesterase.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. capes.gov.br Certain isoforms, such as CA II, IX, and XII, are established therapeutic targets for a range of diseases. For instance, CA II inhibitors are utilized in the management of glaucoma. nih.gov

Research into quinazoline-based compounds has revealed significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. A series of quinazolinone derivatives were synthesized and evaluated for their inhibitory potential against bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. The results indicated that these compounds displayed moderate to significant inhibition, with IC₅₀ values ranging from 8.9 to 67.3 μM for bCA-II and 14.0 to 59.6 μM for hCA-II. nih.gov

Furthermore, a study on Schiff's bases derived from a quinazoline scaffold demonstrated potent inhibition against multiple hCA isoforms. Several of these derivatives were effective inhibitors of hCA II, with Kᵢ values between 10.8 and 52.6 nM, which is comparable to the standard inhibitor acetazolamide (B1664987) (Kᵢ of 12 nM). nih.gov The same series of compounds also showed compelling inhibitory activity against hCA IX, an isoform associated with tumors, with Kᵢ values in the range of 10.5 to 99.6 nM. nih.gov

The general structure of these active compounds, featuring a quinazoline core, suggests that this compound could also exhibit inhibitory activity against carbonic anhydrase isoforms. The presence of the chloro and carboxylate groups on the quinazoline ring would influence its electronic properties and binding interactions within the enzyme's active site.

Interactive Data Table: Inhibition of Carbonic Anhydrase by Quinazoline Derivatives

| Compound Series | Target Enzyme | Activity Range (Kᵢ or IC₅₀) | Reference |

| Quinazolinone derivatives (4a-p) | bCA-II | IC₅₀: 8.9 - 67.3 μM | nih.gov |

| Quinazolinone derivatives (4a-p) | hCA-II | IC₅₀: 14.0 - 59.6 μM | nih.gov |

| Quinazoline-based Schiff's bases | hCA I | Kᵢ: 52.8 - 991.7 nM | nih.gov |

| Quinazoline-based Schiff's bases | hCA II | Kᵢ: 10.8 - 52.6 nM | nih.gov |

| Quinazoline-based Schiff's bases | hCA IX | Kᵢ: 10.5 - 99.6 nM | nih.gov |

| Quinazoline-based Schiff's bases | hCA XII | Kᵢ: 5.4 - 25.5 nM | nih.gov |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, and its inhibition is a primary strategy in the management of Alzheimer's disease. nih.gov The quinazoline framework has been explored for the development of novel AChE inhibitors.

A study focused on the development of quinazolinone-based derivatives as multifunctional agents for Alzheimer's disease highlighted their potential as cholinesterase inhibitors. nih.gov The research indicated that certain derivatives exhibited promising in vitro AChE inhibition activity. nih.gov Molecular docking studies further supported the potential of these compounds to interact effectively with the active site of AChE. nih.gov

The therapeutic potential of quinazoline derivatives for Alzheimer's disease is a subject of ongoing research, with studies pointing to their ability to act as inhibitors of cholinesterases, among other targets. nih.gov The structural features of this compound, including the quinazoline core, are consistent with those of other reported AChE inhibitors, suggesting it could be a candidate for further investigation in this area.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes and Derivatization Strategies

The development of efficient and sustainable synthetic methodologies is paramount for the widespread application of ethyl 4-chloroquinazoline-6-carboxylate and its derivatives. While established routes exist, future research will likely focus on several key areas to enhance accessibility and structural diversity.

Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. Its application in the N-arylation of 4-chloroquinazolines has already demonstrated the rapid and efficient production of 4-anilinoquinazoline (B1210976) derivatives. nih.gov Future investigations could optimize microwave-mediated reactions for the synthesis of this compound itself and its subsequent derivatization, offering a more sustainable alternative to conventional heating methods. nih.gov

The inherent reactivity of the chloro- and carboxylate- groups on the this compound ring system provides ample opportunities for derivatization. Future strategies will likely involve:

Nucleophilic Aromatic Substitution: The chlorine atom at the C4 position is susceptible to displacement by various nucleophiles. This has been a cornerstone for creating libraries of 4-aminoquinazoline derivatives. nih.gov Future work could explore a wider range of nucleophiles, including novel amines, thiols, and alkoxides, to generate structurally diverse compounds.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira reactions, could be employed to introduce aryl, vinyl, and alkynyl groups at the C4 position, further expanding the chemical space of accessible derivatives.

Modification of the Carboxylate Group: The ethyl ester at the C6 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, and other functional groups. This allows for the introduction of diverse substituents to probe structure-activity relationships.

A summary of potential derivatization strategies is presented in the table below:

| Position | Reaction Type | Potential Reagents/Conditions | Resulting Moiety |

| C4 | Nucleophilic Aromatic Substitution | Amines, Thiols, Alcohols | Amino, Thioether, Ether |

| C4 | Cross-Coupling Reactions | Boronic acids, Alkenes, Alkynes | Aryl, Vinyl, Alkynyl |

| C6 | Hydrolysis followed by Amidation | NaOH or LiOH, then Amine + Coupling Agent | Amide |

| C6 | Reduction | Reducing agents (e.g., LiAlH4) | Alcohol |

Advancements in Pharmacological Profiling and Target Validation

The quinazoline (B50416) scaffold is a well-established pharmacophore present in numerous biologically active compounds. researchgate.netmdpi.com Derivatives of this compound are expected to exhibit a wide range of pharmacological activities, and future research will focus on comprehensive profiling and target identification.

Initial high-throughput screening of derivative libraries against a panel of biological targets will be crucial for identifying lead compounds. This can be followed by more focused in vitro and in vivo studies to elucidate their mechanisms of action. For instance, quinazoline derivatives have shown promise as anticancer agents by targeting receptor tyrosine kinases (RTKs) like EGFR, PDGFR-β, and VEGFR-2. nih.gov Future pharmacological profiling should therefore include a comprehensive assessment of activity against a broad range of kinases.

Moreover, the emergence of novel therapeutic targets presents exciting opportunities. For example, p21-activated kinase 4 (PAK4) has been identified as a target for 6-chloro-4-aminoquinazoline-2-carboxamide derivatives in the context of cancer. acs.org Future research should aim to identify and validate novel targets for derivatives of this compound, potentially uncovering new therapeutic applications.

Structure-activity relationship (SAR) studies will be instrumental in optimizing the pharmacological properties of lead compounds. researchgate.net By systematically modifying the substituents at various positions of the quinazoline ring, researchers can identify the key structural features responsible for potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to the development of effective drug candidates.

Translational Research and Drug Discovery Pipeline Development

The ultimate goal of research involving this compound is the development of new medicines. This requires a concerted effort in translational research to bridge the gap between basic scientific discoveries and clinical applications.

A critical step in this process is the preclinical evaluation of promising drug candidates. This involves a battery of studies to assess their pharmacokinetic and pharmacodynamic properties, as well as their safety and toxicity profiles. For example, the preclinical pharmacological profile of a novel antimalarial pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline was extensively characterized, demonstrating its potential as a developmental candidate. mdpi.com Similar rigorous evaluation will be necessary for derivatives of this compound.

The development of robust and scalable synthetic routes, as discussed in section 6.1, is also a critical component of the drug discovery pipeline. The ability to produce large quantities of a drug candidate in a cost-effective and reproducible manner is essential for clinical trials and eventual commercialization.

Furthermore, the identification of biomarkers can aid in patient selection and monitoring treatment response in clinical trials. Research into the mechanism of action of this compound derivatives may reveal potential biomarkers that can be used to guide their clinical development.

The journey from a promising chemical scaffold to a marketed drug is long and arduous. However, by focusing on innovative synthetic strategies, comprehensive pharmacological profiling, and a robust translational research program, the potential of this compound and its derivatives to address unmet medical needs can be fully realized.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 4-chloroquinazoline-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via cyclization reactions involving substituted anthranilic acid derivatives. For example, esterification and halogenation steps are critical. A study on a structurally analogous quinazoline derivative (Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate) used sequential condensation and cyclization under reflux with acetic anhydride, followed by purification via column chromatography . Optimization involves monitoring reaction progress using TLC and adjusting solvent polarity (e.g., ethyl acetate/hexane ratios) to improve yield.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves and chemical-resistant lab coats to prevent skin contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as aromatic heterocycles may release volatile intermediates during reactions .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can the puckering conformation of the quinazoline ring system be quantitatively analyzed using crystallographic data?

- Methodological Answer : The Cremer-Pople puckering parameters provide a robust framework for analyzing non-planar ring systems. These parameters (amplitude , phase angle ) are derived from atomic coordinates using a least-squares plane calculation. For example, in a six-membered quinazoline ring, deviations from planarity (e.g., boat or chair conformations) can be quantified by applying the formula:

where represents the out-of-plane displacement of the -th atom. Software like ORTEP-III can visualize these displacements, while SHELXL refines the coordinates .

Q. How can contradictions in crystallographic refinement outcomes (e.g., thermal parameters vs. bond-length discrepancies) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from twinning, disorder, or insufficient data resolution. To address this:

- Data Collection : Ensure high-resolution () X-ray data to reduce noise .

- Refinement Strategies : Use SHELXL’s restraints (e.g., DELU, SIMU) to harmonize thermal parameters with chemically reasonable bond lengths/angles. For disordered regions, apply PART instructions to model alternative conformations .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements that may distort refinement .

Q. What computational methods are suitable for predicting the reactivity of the 4-chloro substituent in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states and activation energies for NAS. Key steps include:

- Electrostatic Potential Mapping : Identify electron-deficient sites (e.g., the 4-chloro position) using Mulliken charges.

- Transition State Optimization : Constrain the leaving group (Cl⁻) and incoming nucleophile (e.g., NH₃) to calculate energy barriers.

- Solvent Effects : Incorporate polarizable continuum models (PCM) for solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.